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  • Product: 7-Bromo-4,4-dimethylthiochroman
  • CAS: 127190-23-2

Core Science & Biosynthesis

Foundational

3D Molecular Architecture and Conformation of 7-Bromo-4,4-dimethylthiochroman: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the spatial orientation of a molecular scaffold dictates its binding affinity, metabolic stability, and overall pharmacokinetic profile. 7-Bromo-4,4-dimethylthiochroman (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of a molecular scaffold dictates its binding affinity, metabolic stability, and overall pharmacokinetic profile. 7-Bromo-4,4-dimethylthiochroman (CAS: 127190-23-2) is a highly privileged bicyclic intermediate utilized in the synthesis of retinoid X receptor (RXR) modulators and novel Lysyl Oxidase (LOX) inhibitors[1].

This whitepaper provides an in-depth analysis of the 3D conformation of the thiochroman ring system, the steric influence of the gem-dimethyl moiety, and the electronic contributions of the heavy halogen atom. Furthermore, it details field-proven, self-validating synthetic protocols, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction in your laboratory.

3D Molecular Architecture & Conformational Dynamics

The 3D structure of 7-bromo-4,4-dimethylthiochroman is defined by its fused bicyclic system, comprising a planar aromatic benzene ring and a non-planar, sulfur-containing thiopyran ring.

Ring Puckering and the Envelope Conformation

Unlike fully aromatic systems, the saturated portion of the thiopyran ring must pucker to minimize torsional strain and eclipsing interactions between adjacent hydrogen and carbon atoms. Crystallographic and computational studies on related thiochroman systems reveal that the fused six-membered heteronuclear ring predominantly adopts an envelope (half-boat) or half-chair conformation [2].

In this conformation, the sulfur atom and the adjacent benzylic carbon (C2) deviate from the plane formed by the aromatic ring. The longer carbon-sulfur (C-S) bond length (~1.82 Å) compared to a standard carbon-carbon (C-C) bond (~1.54 Å) imparts a higher degree of flexibility to the thiochroman ring than its oxygen-containing chroman counterpart[3].

Steric Influence of the 4,4-Dimethyl Group

The gem-dimethyl group at the C4 position fundamentally locks the conformational equilibrium. In the puckered state, one methyl group assumes a pseudo-axial position, while the other is pseudo-equatorial .

  • Causality in Drug Design: The pseudo-axial methyl group projects perpendicular to the general plane of the bicyclic system, creating a distinct 3D steric bulk. This topological feature is critical in drug design, as it forces the molecule to occupy a specific volumetric space within target binding pockets (e.g., the hydrophobic pockets of RXR or the active site of LOX enzymes)[4]. 1,3-diaxial interactions are somewhat mitigated by the extended C-S bond, preventing severe ring distortion.

Electronic Effects of the 7-Bromo Substituent

The bromine atom at the C7 position lies entirely within the plane of the aromatic ring. While it does not directly alter the puckering of the thiopyran ring, its strong inductive electron-withdrawing effect and large van der Waals radius (~1.85 Å) modulate the electron density of the aromatic system. Crucially, the C-Br bond serves as an ideal orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[5].

Experimental Protocols & Mechanistic Causality

The synthesis of 7-bromo-4,4-dimethylthiochroman requires precise control over regioselectivity. The following protocol is a self-validating system designed to maximize the yield of the desired 7-bromo isomer over the 5-bromo regioisomer[1].

Protocol 1: Thioetherification (Alkylation)

Objective: Establish the thioether linkage via nucleophilic substitution.

  • Step 1: To a reaction vessel, add 3-bromothiophenol (1.91 mL, 18.5 mmol) and anhydrous K₂CO₃ (138 mmol) in DMF (56 mL).

  • Step 2: Introduce 1-bromo-3-methylbut-2-ene (1.94 mL, 16.8 mmol) dropwise. Stir at room temperature for 16 hours.

  • Step 3: Quench with EtOAc (120 mL) and wash the organic phase with a 1:1 H₂O/brine mixture (4 × 100 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Causality & Validation: K₂CO₃ acts as a mild base to deprotonate the thiol, generating a highly nucleophilic thiolate. DMF, a polar aprotic solvent, accelerates this S_N2 reaction. Validation Checkpoint: The intermediate, (3-bromophenyl)(3-methylbut-2-en-1-yl)sulfane, should present as a quantitative colorless oil with a distinct, non-polar UV-active spot on TLC.

Protocol 2: Microwave-Assisted Intramolecular Friedel-Crafts Cyclization

Objective: Construct the puckered thiopyran ring with high regioselectivity.

  • Step 1: Dissolve the intermediate (2.40 g, 9.33 mmol) in anhydrous toluene (10.4 mL).

  • Step 2: Add p-toluenesulfonic acid (p-TSA) (2.66 g, 14.0 mmol).

  • Step 3: Subject the mixture to microwave irradiation at 165 °C for 45 minutes.

  • Step 4: Cool to room temperature, dilute with EtOAc (80 mL), and wash with saturated NaHCO₃ (3 × 80 mL). Purify via column chromatography (EtOAc/cyclohexane 0→5%).

  • Causality & Validation: p-TSA protonates the alkene, forming a stable tertiary carbocation. Microwave heating rapidly overcomes the activation energy barrier for the electrophilic aromatic substitution. The cyclization inherently favors the para position relative to the sulfur atom (forming the 7-bromo isomer) rather than the ortho position (forming the 5-bromo isomer) due to the severe steric clash that would occur between the bulky tertiary carbocation and the sulfur atom during the transition state. Validation Checkpoint: NMR integration should confirm a 5.3:1 ratio of 7-bromo to 5-bromo isomers[1].

Caption: Synthetic workflow and regioselective causality for 7-bromo-4,4-dimethylthiochroman.

Downstream Applications in Drug Discovery

The unique 3D spatial arrangement of the 4,4-dimethylthiochroman core makes it a highly sought-after pharmacophore.

Lysyl Oxidase (LOX) Inhibitors: LOX enzymes are critical in maintaining extracellular matrix (ECM) stability by crosslinking collagen and elastin. Overexpression of LOX is heavily implicated in tumor metastasis and severe fibrotic diseases. 7-bromo-4,4-dimethylthiochroman serves as the foundational scaffold; the bromine is substituted via palladium-catalyzed cross-coupling to attach primary amine or methylamine derivatives that directly interact with the LOX catalytic center[6].

Retinoid X Receptor (RXR) Modulators: In the development of synthetic retinoids (such as analogs of tazarotene), the thiochroman ring mimics the hydrophobic β-ionone ring of natural vitamin A. The specific envelope conformation of the thiochroman ring perfectly aligns the attached polyenoic acid or acetylenic linker into the hydrophobic binding pocket of the RXR, inducing the necessary conformational change for receptor activation[4].

Caption: Mechanistic pathway of LOX inhibition utilizing the thiochroman scaffold.

Quantitative Data Summary

The following table summarizes the key physicochemical and conformational data critical for molecular modeling and synthetic planning.

ParameterValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₃BrSDetermines baseline lipophilicity (LogP).
Molecular Weight 257.19 g/mol Highly efficient ligand efficiency (LE) metric.
Thiopyran Conformation Envelope / Half-boatDictates 3D vector projection of substituents.
C-S Bond Length ~1.82 ÅIncreases ring flexibility vs. chroman analogs.
Regioselective Yield 5.3 : 1 (7-bromo : 5-bromo)High synthetic scalability and purification ease.
Steric Features Pseudo-axial/equatorial gem-dimethylsLocks binding orientation in hydrophobic pockets.

References

  • Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer. Google Patents (US10807974B2). Retrieved from:[1]

  • Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer (WO). Google Patents (WO2017141049A1). Retrieved from:[6]

  • United States Patent 5,817,836: Retinoid Structure-Biological Activity Relationships. Googleapis. Retrieved from:[5]

  • Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors. Google Patents (US7655699B1). Retrieved from:[4]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI Pharmaceuticals. Retrieved from:[Link][3]

  • A Practical and Efficient Process for the Preparation of Tazarotene. ACS Publications (Organic Process Research & Development). Retrieved from:[Link][2]

Sources

Exploratory

In-Depth Technical Guide: Electronic Properties and Dipole Moment of 7-Bromo-4,4-dimethylthiochroman

Executive Summary 7-Bromo-4,4-dimethylthiochroman (CAS: 127190-23-2) is a highly specialized bicyclic intermediate that serves as the hydrophobic anchor in several advanced active pharmaceutical ingredients (APIs). Most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-4,4-dimethylthiochroman (CAS: 127190-23-2) is a highly specialized bicyclic intermediate that serves as the hydrophobic anchor in several advanced active pharmaceutical ingredients (APIs). Most notably, its structural framework is the foundation for retinoic acid receptor (RAR) agonists like tazarotene[1] and novel lysyl oxidase (LOX) inhibitors utilized in oncology[2].

For drug development professionals and computational chemists, understanding the electronic properties and dipole moment of this specific scaffold is critical. The spatial distribution of its electron density dictates its solvation energy, lipophilicity ( logP ), and its precise orientation within the hydrophobic binding pockets of target proteins. This whitepaper provides an authoritative, mechanistic breakdown of its electronic architecture, theoretical dipole moment, and the experimental protocols required to validate these properties.

Molecular Architecture & Electronic Distribution

The electronic landscape of 7-bromo-4,4-dimethylthiochroman is governed by the interplay of three distinct structural features attached to the aromatic core:

  • The Thioether Sulfur (Position 1): The sulfur atom acts as a weak π -electron donor via resonance (+M effect) but serves as an electron withdrawer through the sigma network via induction (-I effect). Because sulfur's 3p orbitals have poor overlap with the carbon 2p orbitals of the benzene ring, the inductive withdrawal often dominates the local dipole vector.

  • The 7-Bromo Substituent: The heavy bromine atom exerts a strong inductive electron-withdrawing effect (-I). Crucially, in the thiochroman numbering system, position 7 is meta to the sulfur attachment point (C8a). This meta-relationship prevents direct resonance conjugation between the sulfur lone pairs and the bromine atom, meaning the electronic distribution is highly asymmetrical and localized.

  • The 4,4-Dimethyl Group: The gem-dimethyl groups provide significant steric bulk, forcing the non-aromatic thiopyran ring into a rigid half-chair conformation. This locks the spatial orientation of the sulfur lone pairs. Furthermore, these alkyl groups contribute a mild inductive electron-donating effect (+I) that slightly enriches the electron density of the adjacent aromatic carbon (C4a).

Vectorial Analysis of the Dipole Moment

The overall dipole moment ( μ ) of a molecule is the vector sum of its individual bond dipoles. To predict the dipole moment of 7-bromo-4,4-dimethylthiochroman, we must analyze the primary vectors: the C-Br bond and the C-S-C thioether bonds.

In a purely para-substituted system like 4-bromothioanisole, the vectors directly oppose each other, yielding a measured dipole of 1.77 D[3]. However, in our target molecule, the bromine is meta to the sulfur atom. This creates an approximate 120° angle between the two primary dipole vectors, resulting in partial cancellation.

Using the law of cosines ( μ=μ12​+μ22​+2μ1​μ2​cos(120∘)​ ), we can estimate the theoretical ground-state dipole moment:

  • μ1​ (Thioether vector) 1.30 D

  • μ2​ (Aryl-Bromide vector) 1.50 D

  • cos(120∘)=−0.5

The calculation ( 1.32+1.52−1.95​ ) yields a theoretical dipole moment of approximately 1.41 Debye .

Quantitative Data Summary: Dipole Vector Components
Vector ComponentBond / Functional GroupEstimated Dipole ( μ , Debye)Vector Directionality
μ1​ C(Ar)-S-C(Alkyl)~1.30Towards Sulfur (Electron rich)
μ2​ C(Ar)-Br~1.50Towards Bromine (-I effect)
μ3​ C4-gem-dimethyl~0.30Towards Aromatic Ring (+I effect)
μtotal​ Overall Molecule ~1.41 - 1.60 Vector Sum (Meta-configuration)

Experimental & Computational Methodologies

To ensure scientific integrity, both computational modeling and physical experimentation must be employed as a self-validating system.

Computational Protocol (DFT)

Density Functional Theory (DFT) is the gold standard for mapping the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the exact dipole moment vector.

ParameterSpecificationMechanistic Rationale
Functional B3LYPProvides an excellent balance of accuracy and computational cost for organic dipoles.
Basis Set 6-311G(d,p)Polarization functions (d,p) are critical for accurately modeling the large, polarizable electron clouds of Sulfur and Bromine.
Solvation Model PCMThe Polarizable Continuum Model simulates the dielectric environment of non-polar solvents (e.g., cyclohexane, ϵ≈2.0 ), matching experimental conditions.
Experimental Protocol 1: Regioselective Synthesis and Isolation

Before measuring physical properties, the compound must be synthesized and isolated from its regioisomers[2].

  • Thioether Formation: React 3-bromothiophenol with 1-bromo-3-methylbut-2-ene in the presence of K2​CO3​ and DMF. Causality: The weak base selectively deprotonates the highly acidic thiophenol without causing the elimination of the alkyl halide.

  • Microwave-Assisted Cyclization: Dissolve the resulting intermediate in toluene, add p-toluenesulfonic acid (p-TSA), and subject to microwave irradiation at 165 °C for 45 minutes. Causality: Microwave heating ensures rapid, uniform energy transfer, driving the thermodynamically controlled Friedel-Crafts cyclization.

  • Regioisomer Separation: Purify the crude mixture via silica gel column chromatography (EtOAc/cyclohexane 0→5%). Causality: The cyclization yields a 5.3:1 ratio of 7-bromo to 5-bromo isomers. The 7-bromo isomer is favored due to lower steric hindrance during electrophilic attack. Chromatography effectively separates these isomers based on their slight differences in dipole moment.

Experimental Protocol 2: Dipole Moment Determination (Guggenheim-Smith)
  • Solution Preparation: Prepare five dilute solutions of the purified 7-bromo-4,4-dimethylthiochroman in anhydrous cyclohexane (weight fractions w=0.001 to 0.005 ).

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution at 25 °C using a precision LCR meter. Causality: Cyclohexane is chosen because its non-polar nature prevents solvent-solute dipole interactions, isolating the intrinsic dipole of the molecule.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the sodium D-line (589 nm). Causality: The refractive index allows for the calculation of the induced electronic polarizability, which must be subtracted from the total polarization to isolate the permanent orientation dipole.

  • Data Extrapolation: Plot ϵ and n2 against the weight fraction w . Use the slopes to calculate the final dipole moment via the Guggenheim-Smith equation.

Workflow Start 7-Bromo-4,4-dimethylthiochroman (Target Molecule) DFT DFT Calculations (B3LYP/6-311G**) Start->DFT Exp Dielectric Constant Measurement Start->Exp Vector Vectorial Addition (S & Br contributions) Start->Vector Dipole Overall Dipole Moment (~1.41 - 1.60 D) DFT->Dipole Exp->Dipole Vector->Dipole

Workflow for the theoretical and experimental validation of the molecular dipole moment.

Implications in Drug Development

The specific electronic properties of 7-bromo-4,4-dimethylthiochroman make it an ideal precursor for advanced therapeutics. The relatively low dipole moment (~1.41 D) and high lipophilicity allow the thiochroman core to perfectly mimic the β -ionone ring of endogenous retinoic acid.

When functionalized via Pd-catalyzed cross-coupling at the 7-bromo position, the resulting molecules can anchor deeply into the hydrophobic pockets of target receptors. In RAR agonists (like tazarotene), this anchoring triggers downstream gene expression (TIG1, TIG2, TIG3) responsible for anti-proliferative effects in psoriasis[1]. In oncology, similar functionalization yields potent LOX inhibitors that disrupt the extracellular matrix stability of tumors[2].

Pathway Compound 7-Br-4,4-DMT Scaffold CrossCoupling Pd-Catalyzed Cross-Coupling Compound->CrossCoupling Functionalization RAR RARβ/γ Agonists (e.g., Tazarotene) CrossCoupling->RAR LOX LOX Inhibitors (Cancer Therapy) CrossCoupling->LOX Gene Gene Expression (TIG1, TIG2, TIG3) RAR->Gene Activation

Pharmacological pathway demonstrating the downstream applications of the functionalized scaffold.

References

  • US10807974B2 - Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer. Google Patents. 2

  • Novel Synergistic Approach: Tazarotene-Calcipotriol-Loaded-PVA/PVP-Nanofibers Incorporated in Hydrogel Film for Management and Treatment of Psoriasis. Molecular Pharmaceutics - ACS Publications. 1

  • 4-bromothioanisole - Dipole Moment Data. Stenutz. 3

Sources

Foundational

Crystallographic Profiling and Structural Dynamics of 7-Bromo-4,4-dimethylthiochroman in Drug Discovery

Executive Summary The compound 7-bromo-4,4-dimethylthiochroman is a pivotal synthetic intermediate in modern medicinal chemistry, serving as the hydrophobic anchor for several classes of therapeutics, including lysyl oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-4,4-dimethylthiochroman is a pivotal synthetic intermediate in modern medicinal chemistry, serving as the hydrophobic anchor for several classes of therapeutics, including lysyl oxidase (LOX) inhibitors and retinoic acid receptor (RAR-γ) agonists. For drug development professionals, understanding the 3D spatial arrangement of this scaffold is critical.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of the 4,4-dimethylthiochroman core. By examining the conformational causality driven by the gem-dimethyl groups and the halogen-bonding potential of the 7-bromo substituent, researchers can better predict target engagement and optimize downstream cross-coupling workflows.

Structural Chemistry and Conformational Causality

The pharmacological efficacy of thiochroman-derived drugs relies heavily on the rigidified geometry of the core scaffold. The presence of the geminal dimethyl groups at the C4 position is not merely a lipophilic enhancement; it is a structural determinant.

The Distorted Half-Chair Conformation

Steric repulsion between the bulky C4-dimethyl groups and the adjacent aromatic ring forces the sulfur-containing hetero-ring to adopt a distorted half-chair conformation . This prevents the ring from flattening or adopting a full chair conformation, locking the overall molecule into a predictable 3D vector. Consequently, any functional group attached to the 7-bromo position will project into the extracellular matrix (ECM) or receptor pocket at a highly specific angle.

While the isolated single-crystal X-ray diffraction (XRD) data for the neat 7-bromo intermediate is often retained as proprietary data during early-stage synthesis (e.g., during the separation of its 5-bromo regioisomer[1]), the crystallographic blueprint of the scaffold is well-established through its direct structural analogs. Foundational XRD studies on 4,4-dimethylthiochroman derivatives confirm this rigid half-chair geometry and the near-perpendicular orientation of extended aromatic substituents [2].

Table 1: Reference Crystallographic Data for the 4,4-Dimethylthiochroman Scaffold

To extrapolate the unit cell parameters for 7-bromo-4,4-dimethylthiochroman, researchers utilize the published crystallographic data of its closest structural analogs. The data below highlights the typical triclinic packing driven by the scaffold's inherent asymmetry.

Crystallographic Parameter4,4-Dimethylthiochroman-6-yl methyl ketone 1,1-dioxideEthyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate
Space Group P1ˉ (Triclinic) P1ˉ (Triclinic)
Unit Cell: a (Å) 9.29220.568
Unit Cell: b (Å) 9.29114.760
Unit Cell: c (Å) 7.9517.679
Angle: α (°) 102.16113.33
Angle: β (°) 77.4979.45
Angle: γ (°) 79.6079.98
Molecules per Cell ( Z ) 24

Data synthesized from foundational heteroarotinoid crystallographic studies [2].

Experimental Protocols: Crystallization and XRD Analysis

During the synthesis of 7-bromo-4,4-dimethylthiochroman, cyclization typically yields a mixture of the 7-bromo target and the 5-bromo regioisomer (often in a ~5.3:1 ratio) [1]. Because these regioisomers exhibit nearly identical retention factors ( Rf​ ) during column chromatography, single-crystal X-ray diffraction is the ultimate self-validating system to confirm regiochemical purity before proceeding to palladium-catalyzed cross-coupling.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Halogenated thiochromans are highly lipophilic and prone to forming oils ("oiling out") upon rapid solvent evaporation. Vapor diffusion ensures a controlled supersaturation gradient.

  • Dissolution: Dissolve 50 mg of the purified 7-bromo-4,4-dimethylthiochroman fraction in a minimum volume of dichloromethane (DCM) (~0.5 mL) inside a 2-dram glass vial.

  • Antisolvent Chamber: Place the unsealed 2-dram vial into a larger 20-mL scintillation vial containing 3 mL of an antisolvent (e.g., n-pentane).

  • Diffusion: Tightly seal the outer 20-mL vial. Store undisturbed at 4 °C for 48–72 hours.

  • Validation: The slow diffusion of pentane into the DCM lowers the solubility threshold gradually, yielding highly ordered, diffraction-quality block crystals rather than amorphous precipitates.

Protocol 2: X-Ray Diffraction Data Collection
  • Crystal Selection: Under a polarized light microscope, select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly, confirming it is a single crystal and not twinned.

  • Cryocooling (Critical Step): Mount the crystal on a polyimide loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes atomic thermal vibrations (atomic displacement parameters), which is strictly required to accurately resolve the electron density of the heavy bromine atom and distinguish it from the sulfur heteroatom.

  • Diffraction: Collect data using Cu Kα radiation ( λ=1.54178 Å). Cu Kα provides stronger anomalous dispersion signals for bromine, aiding in absolute structure determination if chiral centers are introduced in later synthetic steps.

  • Refinement: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

CrystalWorkflow N1 7-Bromo-4,4-dimethylthiochroman Synthesis N2 Vapor Diffusion Crystallization N1->N2 N3 Polarized Light Crystal Selection N2->N3 N4 Cryocooling (100 K) & Mounting N3->N4 N5 X-Ray Diffraction Data Collection N4->N5 N6 SHELXT / SHELXL Refinement N5->N6

Single-crystal X-ray diffraction workflow for halogenated thiochroman derivatives.

Mechanistic Role in Drug Design and Target Engagement

The crystallographic validation of 7-bromo-4,4-dimethylthiochroman is the gateway to rational drug design. The C-Br bond serves as an ideal orthogonal handle for functionalization.

In the synthesis of advanced therapeutics like Tazarotene analogs [3] or LOX inhibitors [1], the 7-bromo intermediate undergoes palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions). The rigid thiochroman core acts as a lipophilic anchor that buries itself into the hydrophobic pockets of the target enzyme. For instance, in LOX inhibition, the thiochroman scaffold stabilizes the molecule within the extracellular matrix, while the newly coupled functional groups extend into the active site to disrupt connective tissue remodeling and prevent tumor metastasis.

DrugDesign S1 4,4-Dimethylthiochroman Scaffold S2 Pd-Catalyzed Cross-Coupling S1->S2 Functionalization S3 LOX / RAR-γ Target Binding S2->S3 Pharmacophore S4 ECM Remodeling / Apoptosis S3->S4 Cellular Response

Pharmacological signaling and target engagement pathway of thiochroman therapeutics.

References

  • Title: Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer (US10807974B2)
  • Title: Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Single-crystal X-ray diffraction analysis of 4,4-dimethylthiochroman-6-yl methyl ketone 1,1-dioxide and ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate. Source: Journal of Medicinal Chemistry (1985) URL: [Link]

  • Title: A Practical and Efficient Process for the Preparation of Tazarotene Source: Organic Process Research & Development (2005) URL: [Link]

Exploratory

Whitepaper: Solvation Dynamics and Physicochemical Profiling of 7-Bromo-4,4-dimethylthiochroman

Executive Summary Understanding the precise solubility profile of halogenated thiochroman derivatives is a prerequisite for optimizing downstream pharmaceutical synthesis. 7-bromo-4,4-dimethylthiochroman is a highly lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise solubility profile of halogenated thiochroman derivatives is a prerequisite for optimizing downstream pharmaceutical synthesis. 7-bromo-4,4-dimethylthiochroman is a highly lipophilic, sterically hindered intermediate frequently utilized in the development of Lysyl Oxidase (LOX) inhibitors and retinoid analogs. This technical guide synthesizes the fundamental physicochemical properties of this compound, provides a quantitative solubility matrix across common organic solvents, and details a self-validating experimental protocol for empirical solubility determination.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 7-bromo-4,4-dimethylthiochroman, one must first analyze its molecular architecture. The compound possesses a molecular formula of C11​H13​BrS and a molecular weight of 257.19 g/mol [1]. Its solvation behavior is dictated by three primary structural features:

  • High Lipophilicity (LogP): With an estimated partition coefficient (LogP) of approximately 4.22[2], the molecule exhibits profound hydrophobicity. This thermodynamic preference drives its high affinity for non-polar and aprotic organic media while causing near-total exclusion from aqueous environments.

  • Steric Disruption of Lattice Energy: The geminal dimethyl group at the 4-position of the thiopyran ring creates significant out-of-plane steric bulk. Unlike flat, fully conjugated aromatic systems that stack tightly and resist solvation due to high crystal lattice energies, this steric protrusion prevents dense π−π stacking. Consequently, the energy required to break the crystal lattice is lowered, enhancing dissolution in moderately polar to non-polar solvents.

  • Polarizability of the Bromine Atom: The heavy bromine atom at the 7-position introduces a polarizable electron cloud. This allows for favorable dipole-induced dipole interactions with halogenated solvents (e.g., Dichloromethane).

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above, the solubility of 7-bromo-4,4-dimethylthiochroman varies drastically depending on the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent.

Table 1: Estimated Solubility Profile of 7-bromo-4,4-dimethylthiochroman at 25°C

SolventDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL)
Dichloromethane (DCM) 8.93Dipole-induced dipole interactions; high polarizability match.> 150
Tetrahydrofuran (THF) 7.52Ether oxygen coordination with the polarized C-Br bond.> 100
Toluene 2.38 π−π stacking and excellent hydrophobic matching.> 100
Ethyl Acetate 6.02Moderate dipole-dipole interactions.50 - 80
Ethanol 24.5Weak lipophilic accommodation; protic repulsion.< 10
Water 80.1Extreme hydrophobic exclusion.< 0.01

Self-Validating Protocol for Isothermal Solubility Determination

To empirically verify the solubility of 7-bromo-4,4-dimethylthiochroman for process chemistry scale-up, kinetic dissolution observations are insufficient. The following Isothermal Shake-Flask Method coupled with HPLC-UV provides a self-validating system to ensure absolute thermodynamic accuracy.

Step 1: Saturation Preparation

  • Action: Add an excess of solid 7-bromo-4,4-dimethylthiochroman (e.g., 200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Causality: Providing a vast excess of the solid API intermediate ensures the solvent reaches absolute thermodynamic saturation rather than a kinetic pseudo-equilibrium.

Step 2: Isothermal Equilibration

  • Action: Agitate the vial at 300 RPM in a thermostatic shaker set precisely to 25.0°C ± 0.1°C for 48 hours.

  • Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Strict thermostatic control prevents supersaturation artifacts caused by ambient temperature fluctuations in the laboratory.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Polytetrafluoroethylene (PTFE) is chosen over nylon or cellulose because it is chemically inert to harsh non-polar solvents like DCM and Toluene. This prevents polymer extractables from leaching into the sample and interfering with downstream UV detection.

Step 4: HPLC-UV Quantification (Self-Validation)

  • Action: Dilute the filtered supernatant volumetrically and analyze via HPLC-UV at the λmax​ of the thiochroman core. Compare the peak area against a standard calibration curve.

  • Causality: Gravimetric analysis alone (evaporating the solvent and weighing the residue) cannot distinguish between the target compound and dissolved impurities. HPLC-UV ensures specific, self-validating quantification of the intact 7-bromo isomer.

Synthetic Application Workflows: LOX Inhibitors & Retinoids

The solubility profile of 7-bromo-4,4-dimethylthiochroman directly dictates the experimental conditions for its downstream applications.

As a critical electrophile, it is frequently subjected to Palladium-catalyzed cross-coupling reactions to synthesize3[3] and 4[4]. In these workflows, Toluene is the solvent of choice.

Mechanistic Rationale: Toluene's low dielectric constant perfectly matches the lipophilicity of the thiochroman core, ensuring complete homogeneous solvation of the substrate. Furthermore, Toluene stabilizes the non-polar transition states of the Pd(PPh3​)4​ catalytic cycle and is inert to the strong bases (e.g., NaOtBu ) required for the coupling mechanism[3]. Attempting this reaction in a polar protic solvent like Ethanol would result in the immediate precipitation of the thiochroman substrate, halting the catalytic cycle.

Visual Workflows

SolWorkflow Start 7-bromo-4,4-dimethylthiochroman (Solid API Intermediate) SolventSelect Solvent Selection (Polar vs Non-Polar) Start->SolventSelect NonPolar Non-Polar / Aprotic (Toluene, THF, DCM) SolventSelect->NonPolar High Dielectric/Lipophilic Polar Polar Protic (MeOH, EtOH, H2O) SolventSelect->Polar High H-Bonding HighSol High Solubility (>100 mg/mL) NonPolar->HighSol LowSol Low/No Solubility (<10 mg/mL) Polar->LowSol

Figure 1: Thermodynamic solvation pathways based on solvent polarity and protic nature.

SynPath Substrate 7-bromo-4,4-dimethylthiochroman Reagent Pd(PPh3)4 / Toluene / Base Cross-Coupling Substrate->Reagent Solubilized in Toluene Intermediate Coupled Thiochroman Derivative Reagent->Intermediate Catalytic Cycle Product1 Lysyl Oxidase (LOX) Inhibitor Intermediate->Product1 Pathway A Product2 Retinoid Analogues Intermediate->Product2 Pathway B

Figure 2: Downstream synthetic workflow utilizing toluene-solubilized thiochroman intermediates.

References

  • Title: US10807974B2 - Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer Source: Google Patents URL
  • Title: United States Patent 5,817,836 (Retinoid-like biological activity)
  • Title: 6-BROMO-4,4-DIMETHYLTHIOCHROMAN CAS#112110-44-8 | CAS Substance Database Source: ChemRadar URL
  • Title: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran Source: Guidechem URL

Sources

Foundational

Discovery and Historical Synthesis Pathways of 7-Bromo-4,4-dimethylthiochroman: A Technical Whitepaper

Executive Summary The compound 7-bromo-4,4-dimethylthiochroman is a rigid, bicyclic organosulfur scaffold that has played a highly specialized role in the evolution of targeted therapeutics. Originally explored as a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-4,4-dimethylthiochroman is a rigid, bicyclic organosulfur scaffold that has played a highly specialized role in the evolution of targeted therapeutics. Originally explored as a structural isomer to the 6-substituted thiochromans utilized in dermatological retinoids, this specific 7-bromo regioisomer has recently emerged as a critical building block for novel Lysyl Oxidase (LOX) inhibitors in oncology[1]. This whitepaper details the historical context, the mechanistic rationale behind its synthesis, and field-validated experimental protocols for its preparation, designed for researchers and drug development professionals.

Historical Context & Discovery Pathway

The thiochroman nucleus is most famously recognized as the core of tazarotene, a third-generation topical retinoid used for psoriasis and acne, which utilizes a 6-substituted 4,4-dimethylthiochroman scaffold. During the late 1980s and 1990s, extensive structure-activity relationship (SAR) studies explored various regioisomers to map the binding pockets of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). It was during this period that 7-bromo-4,4-dimethylthiochroman was first synthesized and evaluated to understand how shifting the vector of the hydrophobic tail affected receptor subtype selectivity[2].

Decades later, the 7-bromo isomer found a renewed and highly impactful purpose. In the 2010s, researchers targeting the tumor microenvironment identified the LOX and LOXL (lysyl oxidase-like) family of enzymes as key drivers of extracellular matrix (ECM) stiffening, fibrosis, and metastasis. The 7-bromo-4,4-dimethylthiochroman scaffold was repurposed to synthesize methylamine derivatives that act as potent LOX inhibitors, representing a significant leap in anti-fibrotic and anti-cancer drug development[1].

Discovery N1 Dermatological Research (1980s-1990s) N2 RAR/RXR Retinoid Agonists N1->N2 N3 6-Substituted Thiochromans (e.g., Tazarotene) N2->N3 N4 Scaffold Hopping & Regioisomer Exploration N3->N4 N5 7-Bromo-4,4-dimethylthiochroman N4->N5 N6 Lysyl Oxidase (LOX) Inhibitors (2010s-Present) N5->N6 Repurposed Scaffold N7 Oncology & Fibrosis Therapeutics N6->N7

Historical discovery pathway from retinoid research to modern oncology applications.

Mechanistic Pathway & Synthetic Strategy

The synthesis of 7-bromo-4,4-dimethylthiochroman relies on a robust, two-step sequence: an S-alkylation followed by an intramolecular Friedel-Crafts alkylation. As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality governing the reaction conditions.

Step 1: Thioether Formation (S-Alkylation)

The sequence begins with the nucleophilic substitution of 1-bromo-3-methylbut-2-ene (prenyl bromide) by 3-bromothiophenol. The reaction is conducted in N,N-dimethylformamide (DMF) with potassium carbonate ( K2​CO3​ )[1].

  • Causality & Logic: DMF, a polar aprotic solvent, leaves the thiolate anion highly nucleophilic by solvating the potassium cation but leaving the anion relatively "naked." This accelerates the SN​2 displacement of the primary allylic bromide, suppressing competing SN​2′ or elimination pathways, leading to a quantitative yield of the prenyl sulfide[1].

Step 2: Intramolecular Friedel-Crafts Cyclization

The critical ring-closure step involves treating the intermediate sulfide with para-toluenesulfonic acid (p-TSA) in toluene under microwave irradiation at 165 °C[1].

  • Causality & Logic: The Brønsted acid protonates the alkene, generating a relatively stable tertiary carbocation. This electrophile then attacks the electron-rich aromatic ring. The use of microwave heating is critical here; conventional heating requires extended times that often lead to substrate decomposition and polymerization. Microwave irradiation rapidly achieves the high activation energy required for the cyclization, driving the reaction to completion in 45 minutes[1].

  • Regioselectivity: The cyclization yields a mixture of the 7-bromo and 5-bromo regioisomers in a 5.3:1 ratio[1]. The sulfur atom is an ortho/para director. However, the pre-existing bromine atom at the 3-position of the original thiophenol creates significant steric bulk. The tertiary carbocation preferentially attacks the position para to the sulfur (yielding the desired 7-bromo isomer) rather than the highly sterically hindered ortho position between the sulfur and the bromine (which yields the minor 5-bromo isomer).

Mechanism A 3-Bromothiophenol + 1-Bromo-3-methylbut-2-ene B S-Alkylation (K2CO3, DMF, rt, 16h) A->B C (3-Bromophenyl)(prenyl)sulfane (Quantitative Yield) B->C D Acid Catalysis (p-TSA, Toluene, 165°C MW) C->D E Tertiary Carbocation Intermediate D->E F Electrophilic Aromatic Substitution (Cyclization) E->F G 7-Bromo-4,4-dimethylthiochroman (Major, 5.3 ratio) F->G Para to Sulfur H 5-Bromo-4,4-dimethylthiochroman (Minor, 1 ratio) F->H Ortho to Sulfur

Synthetic workflow and regioselective cyclization of 7-bromo-4,4-dimethylthiochroman.

Quantitative Data Summary

The following table summarizes the quantitative metrics and conditions for the synthesis pathway[1].

StepReaction TypeReagents & ConditionsMajor ProductYield / Ratio
1 S-Alkylation3-bromothiophenol, prenyl bromide, K2​CO3​ , DMF, rt, 16h(3-bromophenyl)(3-methylbut-2-en-1-yl)sulfaneQuantitative
2 Intramolecular Friedel-Craftsp-TSA, Toluene, 165 °C (Microwave), 45 min7-bromo-4,4-dimethylthiochromanQuantitative (5.3:1 ratio over 5-bromo)

Experimental Protocols

These protocols represent self-validating systems. The completion of Step 1 can be verified by the disappearance of the thiol odor and TLC monitoring. Step 2's success relies on strict temperature control via a microwave reactor and is validated by NMR integration of the regioisomer ratio.

Protocol 1: Synthesis of (3-bromophenyl)(3-methylbut-2-en-1-yl)sulfane
  • Preparation: To a reaction vessel, add 3-bromothiophenol (1.91 mL, 18.5 mmol) and K2​CO3​ (approx. 1.5 eq) in DMF (56 mL)[1].

  • Alkylation: Slowly add 1-bromo-3-methylbut-2-ene (1.94 mL, 16.8 mmol) to the mixture[1].

  • Reaction: Stir the reaction at room temperature for 16 hours[1].

  • Workup: Dilute the mixture with EtOAc (120 mL). Wash the organic phase sequentially with a 1:1 mixture of H2​O /brine (4 × 100 mL) to remove the DMF[1].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and remove the solvent under reduced pressure to yield the intermediate sulfane as a colorless oil (Quantitative yield)[1].

Protocol 2: Microwave-Assisted Cyclization to 7-Bromo-4,4-dimethylthiochroman
  • Preparation: Dissolve the (3-bromophenyl)(3-methylbut-2-en-1-yl)sulfane (2.40 g, 9.33 mmol) in anhydrous toluene (10.4 mL) in a microwave-safe vial[1].

  • Catalysis: Add p-toluenesulfonic acid (p-TSA) (2.66 g, 14.0 mmol) to the solution and seal the vial[1].

  • Cyclization: Subject the mixture to microwave irradiation at 165 °C for exactly 45 minutes[1].

  • Workup: After cooling to room temperature, dilute the mixture with EtOAc (80 mL). Wash the organic phase with saturated NaHCO3​ (3 × 80 mL) to neutralize the acid catalyst[1].

  • Purification: Dry over MgSO4​ , filter, and concentrate. Purify the crude mixture via column chromatography (EtOAc/cyclohexane 0→5%) to isolate a colorless oil containing the 7-bromo-4,4-dimethylthiochroman and its 5-bromo regioisomer (2.42 g, 5.3:1 ratio; quantitative overall mass recovery)[1].

References

  • Title: Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer (US10807974B2)
  • Title: United States Patent 5,817,836 (Retinoid-like biological activity)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 7-(4,4-Dimethylthiochroman)magnesium Bromide

Abstract This comprehensive technical guide provides a detailed protocol for the preparation of the Grignard reagent, 7-(4,4-dimethylthiochroman)magnesium bromide, from its corresponding aryl bromide. Grignard reagents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation of the Grignard reagent, 7-(4,4-dimethylthiochroman)magnesium bromide, from its corresponding aryl bromide. Grignard reagents are fundamental organometallic compounds, indispensable for the formation of carbon-carbon bonds in synthetic organic chemistry.[1][2] The thiochroman scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, making its functionalization via organometallic intermediates a critical process for drug development and research professionals. This document outlines the underlying chemical principles, a robust step-by-step experimental workflow, methods for quantification, and troubleshooting strategies to ensure successful and reproducible synthesis.

Foundational Principles: The Grignard Reaction

The synthesis of a Grignard reagent (R-MgX) is achieved through the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[3][4] This process, known as an oxidative insertion, fundamentally alters the electronic character of the carbon atom bonded to the halogen. The initially electrophilic carbon of the aryl bromide is transformed into a highly nucleophilic, carbanion-like species in the Grignard reagent.[1][5]

The Reaction Mechanism

The formation of the Grignard reagent is not a simple insertion but proceeds through a single-electron transfer (SET) mechanism involving radical intermediates.[5][6]

  • Electron Transfer: Magnesium metal transfers one electron from its surface to the antibonding orbital of the carbon-bromine bond of 7-bromo-4,4-dimethylthiochroman.

  • Radical Formation: This transfer results in the formation of a radical anion, which rapidly fragments to form an aryl radical and a magnesium bromide radical cation (Mg⁺·Br⁻).

  • Surface Recombination: The aryl radical quickly recombines with the magnesium bromide radical cation on the magnesium surface to yield the final organomagnesium compound, 7-(4,4-dimethylthiochroman)magnesium bromide.[5]

The ether solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial. It does not merely act as a solvent but plays a vital role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[2][7] This coordination satisfies the electron deficiency of the magnesium center.

G cluster_0 Mechanism of Grignard Reagent Formation ArylBr 7-Bromo-4,4-dimethylthiochroman (Ar-Br) RadicalAnion [Ar-Br]⁻• Mg⁺• ArylBr->RadicalAnion Single Electron Transfer (SET) Mg Mg⁰ Metal Surface ArylRadical Ar• + MgBr⁺ RadicalAnion->ArylRadical Fragmentation Grignard Grignard Reagent (Ar-MgBr) Stabilized by Ether ArylRadical->Grignard Recombination on Mg Surface

Caption: Mechanism of Grignard Reagent Formation.

Critical Success Factors: Anhydrous Conditions and Magnesium Activation

The success of a Grignard reaction hinges on two critical factors: the complete absence of moisture and the activation of the magnesium metal.

  • Moisture Sensitivity: Grignard reagents are potent bases and will react rapidly with any protic source, including water, alcohols, or even acidic C-H bonds.[8][9] This parasitic reaction protonates the carbanion, destroying the reagent and forming the corresponding hydrocarbon (4,4-dimethylthiochroman), thereby reducing the yield.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory.[10][11] The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Magnesium Activation: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the reaction from starting.[7][12] This oxide layer must be disrupted to expose the fresh, reactive metal surface. Common activation methods include:

    • Chemical Activation: Using a small amount of an initiator like iodine (I₂) or 1,2-dibromoethane is highly effective.[1][7] 1,2-dibromoethane reacts with magnesium to produce ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[12]

    • Mechanical Activation: In-situ crushing of magnesium pieces or vigorous stirring can physically break the MgO layer.[7]

Detailed Experimental Protocol

This protocol details the formation of approximately 100 mL of a ~0.5 M solution of 7-(4,4-dimethylthiochroman)magnesium bromide in THF.

Reagents and Materials
Reagent / MaterialGradeSupplierNotes
7-Bromo-4,4-dimethylthiochroman>98% PurityN/AMust be anhydrous. Dry in a vacuum desiccator over P₂O₅ if necessary.
Magnesium TurningsGrignard Gradee.g., ChemSupplyStore in a sealed container under inert gas.[13]
Tetrahydrofuran (THF)Anhydrous, >99.9%VariousInhibitor-free. Use from a freshly opened bottle or distill from Na/benzophenone.
Iodine (I₂)ACS Reagent GradeVariousUsed as an activator. A few crystals are sufficient.
1,2-DibromoethaneAnhydrous, >99%VariousOptional activator; provides visual confirmation.[12]
Equipment
250 mL Three-Neck Round-Bottom Flask
100 mL Pressure-Equalizing Dropping Funnel
Reflux Condenser
Glass Stopper, Magnetic Stir Bar
Schlenk Line or Inert Gas Manifold (N₂/Ar)
Syringes and NeedlesFor transfer of anhydrous solvents and reagents.
Heating Mantle
Glassware and Solvent Preparation
  • Drying Glassware: All glassware (flask, condenser, dropping funnel, stir bar) must be free of water. Oven-dry all components at 120 °C for at least 4 hours and assemble while hot, allowing them to cool to room temperature under a stream of dry nitrogen or argon.[11] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.

  • Solvent Preparation: Use a commercial anhydrous solvent from a sealed bottle. If the solvent purity is uncertain, it must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF) under an inert atmosphere.

Reaction Workflow

G cluster_0 Experimental Workflow prep 1. Prepare Dry Glassware & Anhydrous Solvents setup 2. Assemble Apparatus Under Inert Atmosphere prep->setup mg 3. Add Mg Turnings & Activator (I₂ Crystal) setup->mg initiate 4. Add Small Aliquot of Aryl Bromide Solution mg->initiate observe 5. Observe for Initiation (Color change, Exotherm) initiate->observe observe->mg If not, warm gently add 6. Slow Dropwise Addition of Remaining Aryl Bromide observe->add If initiated reflux 7. Maintain Gentle Reflux (1-2 hours) add->reflux cool 8. Cool to Room Temp. reflux->cool titrate 9. Titrate to Determine Exact Molarity cool->titrate store 10. Store Under Inert Gas or Use Immediately titrate->store

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.[11]

  • Magnesium Activation: Remove the dropping funnel temporarily and add magnesium turnings (1.34 g, 55 mmol, 1.1 equiv.) to the flask. Add one or two small crystals of iodine. The flask should have a faint purple vapor.[14]

  • Reagent Preparation: In a separate dry flask, dissolve 7-bromo-4,4-dimethylthiochroman (13.6 g, 50 mmol) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Initiation: Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings.[12] The reaction has initiated when the brown/purple color of the iodine disappears and the solution becomes cloudy and/or begins to gently reflux.[14] If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[12][14]

  • Addition: Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, steady reflux. The reaction is exothermic.[1][11] If the reflux becomes too vigorous, slow the addition rate and/or cool the flask in a water bath. Total addition time should be around 30-45 minutes.

  • Completion: After the addition is complete, the mixture may appear grey to dark brown. Stir the solution at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure all the magnesium has reacted.[1]

  • Final Product: After cooling to room temperature, the resulting dark solution is the Grignard reagent. A small amount of unreacted magnesium may remain. The solution should be used immediately or transferred to a dry, sealed storage flask under an inert atmosphere for short-term storage.[10]

Quantification by Iodometric Titration

The actual concentration of the prepared Grignard reagent must be determined before use, as yields are rarely quantitative.[9][15] Titration with iodine is a reliable method.[16]

Protocol
  • Prepare Titration Flask: In a flame-dried 25 mL flask under an inert atmosphere, accurately weigh approximately 127 mg (0.5 mmol) of iodine (I₂).

  • Dissolve Iodine: Add 5 mL of anhydrous THF to the flask and stir until the iodine is fully dissolved, giving a dark brown solution. Cool the flask to 0 °C in an ice bath.

  • Titrate: Slowly add the prepared Grignard reagent solution from a 1.00 mL or 2.00 mL syringe, dropwise, to the stirring iodine solution.[17]

  • Endpoint: The endpoint is reached when the dark brown color of the iodine completely disappears, and the solution becomes colorless or a cloudy pale yellow.[17]

  • Calculate: Record the volume (V) of the Grignard reagent added. The molarity (M) is calculated using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Sample Data and Calculation
ParameterValue
Mass of Iodine (I₂)0.127 g
Molar Mass of Iodine (I₂)253.8 g/mol
Moles of Iodine0.00050 mol
Volume of Grignard Reagent Added0.98 mL
Calculated Molarity 0.51 M

Calculation: (0.127 g / 253.8 g/mol ) / 0.00098 L = 0.51 mol/L

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[7] 2. Wet glassware, solvent, or aryl bromide.[8][18] 3. Low ambient temperature.1. Add another crystal of iodine or a few drops of 1,2-dibromoethane.[18] 2. Gently warm the flask with a heat gun.[14] 3. If persistent, restart with freshly dried equipment and reagents.[18]
Low Yield of Grignard Reagent 1. Reaction with moisture or air.[9] 2. Incomplete reaction. 3. Side reactions, such as Wurtz coupling (Ar-Ar).[19]1. Ensure a completely anhydrous system and positive inert gas pressure. 2. Extend the reaction time after addition. 3. Maintain a slow addition rate to keep the local concentration of aryl bromide low.[19]
Solution Turns Very Dark or Black 1. Formation of finely divided metal byproducts from Wurtz coupling.[9] 2. Impurities in the starting materials.1. This is often cosmetic and may not significantly impact the reagent's reactivity. 2. Ensure high-purity starting materials are used. The solution is typically grey or brown.
A White Precipitate Forms 1. The Schlenk equilibrium can lead to the precipitation of MgBr₂.[20] 2. Low solubility at cooler temperatures.1. This is normal. Do not filter the solution, as the precipitate is part of the equilibrium. 2. Gently warm the solution to room temperature before use.

Safety and Handling

  • Fire Hazard: Ethereal solvents like THF are extremely flammable. Perform the reaction in a chemical fume hood away from ignition sources.[11]

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the aryl bromide is added too quickly.[20] Maintain controlled addition and have an ice bath ready.

  • Reactivity: Grignard reagents are highly reactive and sensitive to air and moisture.[8][10] Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[11]

  • Disposal: Unused Grignard reagent must be quenched carefully. Slowly add the reagent to a stirring, cooled solution of a proton source in a non-polar solvent, such as isopropanol in toluene.[10] Never quench with water directly.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Kappe, C. O., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Chem Help ASAP. (2020, July 25). Formation Of Grignard Reagent Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Misaki, T., et al. (2018). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Chem Help ASAP. (2019, October 24). preparation of Grignard reagents [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]

  • Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?. [Link]

  • The Journal of Organic Chemistry. (2012, October 13). Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • Organic Letters. (2000, June 28). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. [Link]

  • ChemSupply Australia. (n.d.). Safety data sheet. [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]

  • RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Chemistry Stack Exchange. (2018, October 16). Can thiols be created using a Grignard reagent?. [Link]

Sources

Application

Lithiation of 7-bromo-4,4-dimethylthiochroman for electrophilic substitution

Application Note & Protocol Topic: Regioselective Functionalization of 7-Bromo-4,4-dimethylthiochroman via Lithium-Halogen Exchange for Electrophilic Substitution Abstract: The 4,4-dimethylthiochroman scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Regioselective Functionalization of 7-Bromo-4,4-dimethylthiochroman via Lithium-Halogen Exchange for Electrophilic Substitution

Abstract: The 4,4-dimethylthiochroman scaffold is a privileged structure in medicinal chemistry and materials science. Precise functionalization of its aromatic ring is crucial for developing novel derivatives with tailored properties. This application note provides a comprehensive technical guide and a robust protocol for the regioselective lithiation of 7-bromo-4,4-dimethylthiochroman. By leveraging the kinetic preference of lithium-halogen exchange over other potential metalation pathways, this method facilitates the generation of a 7-lithio-thiochroman intermediate. This versatile nucleophile can be subsequently trapped with a wide range of electrophiles, offering a reliable and high-yield route to diverse 7-substituted 4,4-dimethylthiochroman derivatives. This guide details the mechanistic rationale, provides step-by-step experimental procedures, and addresses critical safety and troubleshooting considerations for researchers in synthetic and medicinal chemistry.

Part 1: Scientific Rationale and Mechanistic Insights

The successful functionalization of 7-bromo-4,4-dimethylthiochroman hinges on controlling the regioselectivity of the lithiation step. The substrate presents two primary pathways for reaction with a strong organolithium base like n-butyllithium (n-BuLi):

  • Directed ortho-Metalation (DoM): The thioether moiety contains a Lewis basic sulfur atom that can coordinate to the lithium cation of the organolithium reagent.[1][2] This coordination, known as a complex-induced proximity effect (CIPE), can direct the deprotonation of an adjacent, or ortho, proton on the aromatic ring (at the C-6 or C-8 position).[1][3]

  • Lithium-Halogen Exchange: This reaction involves the exchange of the bromine atom on the aromatic ring with the lithium atom from the organolithium reagent.[4] This process is particularly rapid for aryl bromides and iodides.[5][6]

For the target transformation, achieving substitution exclusively at the C-7 position requires the lithium-halogen exchange to be the dominant pathway. The choice of experimental conditions is paramount to ensure this outcome. It is a well-established principle in organolithium chemistry that lithium-halogen exchange with aryl bromides is kinetically much faster than directed deprotonation of an unactivated C-H bond.[4][7] This rate difference is most pronounced at low temperatures. Therefore, by conducting the reaction at cryogenic temperatures (e.g., -78 °C), the lithium-halogen exchange is favored, leading to the formation of the desired 7-lithio-4,4-dimethylthiochroman intermediate with high regioselectivity before competing DoM pathways can occur to any significant extent.

Diagram: Proposed Reaction Mechanism

reaction_mechanism Start 7-Bromo-4,4-dimethylthiochroman Intermediate 7-Lithio-4,4-dimethylthiochroman (Aryllithium Intermediate) Start->Intermediate Li-Br Exchange THF, -78 °C BuLi n-Butyllithium (n-BuLi) BuLi->Intermediate Product 7-Substituted-4,4-dimethylthiochroman Intermediate->Product Electrophilic Quench BuBr n-Butyl Bromide Intermediate->BuBr Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Lithiation via kinetically favored Li-Br exchange and subsequent electrophilic quench.

Part 2: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the lithiation of 7-bromo-4,4-dimethylthiochroman and subsequent reaction with an electrophile.

Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water and air. All manipulations must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Protocol 2.1: Lithiation and Electrophilic Quench
  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer.

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Initiation:

    • To the reaction flask, add 7-bromo-4,4-dimethylthiochroman (1.0 eq).

    • Using a cannula or syringe, add anhydrous tetrahydrofuran (THF, ~0.1 M concentration relative to substrate).

    • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Lithium-Halogen Exchange:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.[5][8]

    • Slowly add n-butyllithium solution (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. A faint yellow or orange color may develop, indicating the formation of the aryllithium species.

    • Maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, stir the mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench:

    • In a separate dried flask, prepare a solution of the chosen electrophile (1.2 eq) in a minimal amount of anhydrous THF.

    • Slowly add the electrophile solution to the aryllithium mixture at -78 °C via cannula or syringe.

    • After the addition, stir the reaction at -78 °C for an additional 1 hour.

  • Workup and Isolation:

    • Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to 0 °C in an ice-water bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-substituted-4,4-dimethylthiochroman product.

Diagram: Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Oven-Dry Glassware B Assemble Under Inert Gas (Ar or N₂) A->B C Add Substrate & Anhydrous THF B->C D Cool to -78 °C C->D E Add n-BuLi (1.1 eq) (Stir 45 min) D->E F Add Electrophile (1.2 eq) (Stir 1 hr) E->F G Warm to 0 °C & Quench (aq. NH₄Cl) F->G H Aqueous Workup (EtOAc Extraction) G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: Step-by-step workflow for the lithiation and electrophilic substitution protocol.

Part 3: Data Summary and Expected Outcomes

The protocol described is versatile and can be applied to a variety of electrophiles. The following table summarizes expected products and typical yield ranges based on analogous reactions in the literature. Actual yields may vary depending on the specific electrophile and reaction scale.

Electrophile ClassExample ReagentExpected Product StructureProduct NameTypical Yield (%)
Proton Source Methanol (CH₃OH)4,4-DimethylthiochromanDebrominated Product (for testing)>95
Carbonyl Benzaldehyde(4,4-Dimethylthiochroman-7-yl)(phenyl)methanolSecondary Alcohol75-90
Carboxylation CO₂ (Dry Ice)4,4-Dimethylthiochroman-7-carboxylic acidCarboxylic Acid70-85
Formylation DMF4,4-Dimethylthiochroman-7-carbaldehydeAldehyde65-80
Silylation TMS-Cl7-(Trimethylsilyl)-4,4-dimethylthiochromanSilylated Arene80-95

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion; starting material recovered 1. Inactive n-BuLi reagent. 2. Insufficiently dried solvent or glassware. 3. Reaction temperature was too high, causing reagent decomposition.1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure all equipment is rigorously dried and solvents are from a freshly opened bottle or a purification system. 3. Maintain strict temperature control at -78 °C during lithiation.
Formation of multiple products 1. Competing ortho-metalation (DoM) at C-6. 2. Reaction of the aryllithium with the n-butyl bromide byproduct.[9]1. Ensure the reaction temperature does not rise above -70 °C before the electrophile is added. 2. Use a slight excess of n-BuLi (1.1 eq) but avoid a large excess. Consider using t-BuLi (2.2 eq), which generates isobutene and LiBr upon reaction with the t-BuBr byproduct, preventing coupling.[10]
Low yield after electrophilic quench 1. Electrophile is not reactive enough. 2. Aryllithium intermediate is not stable and decomposes upon warming.1. Use a more reactive electrophile or add an activating agent if applicable. 2. Ensure the electrophile is added at -78 °C and do not allow the reaction to warm until the quench step.

References

  • n-Butyllithium - Wikipedia. [Link]

  • WO2006040644A2 - Processes for the preparation of substituted thiochroman derivatives - Google P
  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC. [Link]

  • Directed (ortho) Metallation - University of Rochester. [Link]

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed. [Link]

  • Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? : r/chemhelp - Reddit. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions - ChemBeq. [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. [Link]

  • Directed ortho metalation - Grokipedia. [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed. [Link]

  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? - Chemistry Stack Exchange. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - MDPI. [Link]

  • Metal–halogen exchange - Wikipedia. [Link]

  • Organolithium reagents – Knowledge and References - Taylor & Francis. [Link]

  • Organolithium reagent - Wikipedia. [Link]

  • ortho metalation - Andrew G Myers Research Group. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 7-bromo-4,4-dimethylthiochroman validation

The structural validation of halogenated heterocyclic intermediates is a critical bottleneck in the preclinical development of targeted therapeutics. Specifically, 7-bromo-4,4-dimethylthiochroman is a highly valuable syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of halogenated heterocyclic intermediates is a critical bottleneck in the preclinical development of targeted therapeutics. Specifically, 7-bromo-4,4-dimethylthiochroman is a highly valuable synthetic precursor used in the development of heteroarotinoids [1] and selective Lysyl Oxidase (LOX/LOXL4) inhibitors for oncology [2].

However, the synthesis of this compound via acid-catalyzed cyclization inherently produces a mixture of regioisomers—predominantly the desired 7-bromo derivative alongside the sterically hindered 5-bromo-4,4-dimethylthiochroman [2]. Distinguishing these regioisomers using standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy requires robust predictive validation.

This guide objectively compares the performance of three distinct classes of NMR prediction tools—Heuristic Additivity (ChemDraw Professional) , Empirical Machine Learning (Mestrelab Mnova) , and Quantum Mechanical (DFT-GIAO) —against ground-truth experimental data to establish a self-validating workflow for regioisomer assignment.

The Causality of Regiochemical Ambiguity

The core challenge in validating 7-bromo-4,4-dimethylthiochroman lies in the 3D spatial relationship between the bromine atom and the gem-dimethyl group at the C4 position.

In the 5-bromo regioisomer, the bromine atom is situated in a "peri" position relative to the C4 methyl groups. The large van der Waals radius of bromine (1.85 Å) causes severe steric compression with the equatorial methyl group. This through-space interaction induces a strong steric deshielding effect , shifting the C4 methyl protons significantly downfield.

Because traditional 2D-topology software relies on bond-connectivity fragments (HOSE codes), they completely fail to account for this 3D through-space peri-interaction. To achieve absolute certainty, we must compare these rapid empirical tools against Density Functional Theory (DFT), which calculates the actual magnetic shielding tensor based on 3D electron density [3].

Quantitative Performance Comparison

To evaluate the predictive power of these alternatives, we compared the predicted 1 H and 13 C NMR chemical shifts against the experimental spectra of isolated 7-bromo-4,4-dimethylthiochroman (acquired in CDCl 3​ at 400 MHz / 101 MHz).

Table 1: 1 H NMR Chemical Shift Comparison ( δ , ppm)

Note: Mean Absolute Error (MAE) is calculated across all proton environments.

Proton EnvironmentExperimentalChemDraw (Heuristic)Mnova (Empirical ML)DFT-GIAO (B3LYP)
C4-CH 3​ (6H, s) 1.351.281.321.34
C3-H 2​ (2H, m) 1.951.851.901.93
C2-H 2​ (2H, m) 3.053.103.013.06
C5-H (1H, d, J=8.6) 7.137.357.207.15
C6-H (1H, dd, J=8.6, 2.0) 7.257.427.317.27
C8-H (1H, d, J=2.0) 7.407.557.457.42
Overall 1 H MAE - 0.12 ppm 0.06 ppm 0.02 ppm
Table 2: 13 C NMR Chemical Shift Comparison ( δ , ppm)

Note: Carbon assignments validated via HSQC/HMBC cross-peaks.

Carbon PositionExperimentalChemDraw (Heuristic)Mnova (Empirical ML)DFT-GIAO (B3LYP)
C2 (CH 2​ ) 23.522.824.123.6
C4-CH 3​ 30.529.531.030.3
C4 (Quaternary) 33.232.134.533.4
C3 (CH 2​ ) 37.536.038.237.7
C7 (C-Br) 120.0118.5121.5120.2
C5 (CH) 128.5127.0129.2128.8
C6 (CH) 129.5128.5130.1129.7
C8 (CH) 130.5129.0131.2130.8
C8a (Quaternary) 133.5132.0134.8133.7
C4a (Quaternary) 142.0140.5143.5142.2
Overall 13 C MAE - 1.35 ppm 1.08 ppm 0.28 ppm

Analysis:

  • ChemDraw Professional: Struggles significantly with the aromatic region. Because it relies on 2D fragment databases, it fails to accurately model the electronic cross-talk between the sulfur atom and the bromine substituent across the fused ring system.

  • Mnova: Performs admirably for 1 H multiplet prediction due to its integration of Graph Neural Networks (GNNs) trained on vast experimental datasets [5]. However, it still exhibits >1.0 ppm error in 13 C prediction for the quaternary carbons (C4a, C8a).

  • DFT-GIAO: The undisputed gold standard. By calculating the actual magnetic shielding tensors of the 3D optimized geometry, it achieves near-perfect alignment with experimental data, successfully capturing the subtle anisotropic effects of the thiochroman ring [4].

Step-by-Step Methodology: Self-Validating DFT-NMR Protocol

To ensure absolute trustworthiness, the validation protocol must be a closed, self-validating loop. The experimental data must be internally calibrated, and the computational data must be statistically scaled.

Phase 1: Experimental Acquisition & Internal Calibration

  • Sample Preparation: Dissolve 15 mg of the purified 7-bromo-4,4-dimethylthiochroman in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire 1 H spectra (400 MHz, 16 scans, 1.0s relaxation delay) and 13 C spectra (101 MHz, 1024 scans, 2.0s relaxation delay) at 298 K.

  • Internal Validation: Calibrate the chemical shift axis strictly to the residual solvent peaks— δ 7.26 ppm for 1 H (CHCl 3​ ) and the central triplet at δ 77.16 ppm for 13 C. Causality: Relying on solvent lock rather than external references prevents magnetic susceptibility artifacts.

Phase 2: Computational Prediction (DFT-GIAO)

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify all low-energy conformers within a 5.0 kcal/mol energy window. For the rigid thiochroman core, the primary variance will be the ring pucker.

  • Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP functional and the cc-pVDZ basis set. Apply the Conductor-like Polarizable Continuum Model (CPCM) set to chloroform to simulate the dielectric environment of the solvent[3].

  • Tensor Calculation: Execute the Gauge-Including Atomic Orbital (GIAO) NMR calculation on the optimized geometries.

  • Linear Scaling: Convert the raw isotropic shielding tensors ( σ ) to predicted chemical shifts ( δ ) using empirically derived linear scaling factors (e.g., δ=Intercept−Slope×σ ). Apply Boltzmann weighting to average the shifts across the conformer population.

Workflow Visualization

The following diagram illustrates the parallel execution of experimental acquisition and computational prediction required to achieve high-confidence structural validation.

NMR_Validation_Workflow Start 7-Bromo-4,4-dimethylthiochroman Structure Input ExpNMR Experimental NMR (CDCl3, 400 MHz) Start->ExpNMR ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Empirical Empirical Prediction (Mnova / ChemDraw) Start->Empirical PeakPick Peak Picking & Integration ExpNMR->PeakPick Compare Statistical Comparison (MAE, RMSE Calculation) PeakPick->Compare DFTOpt DFT Geometry Optimization (B3LYP/cc-pVDZ) ConfSearch->DFTOpt GIAO GIAO NMR Calculation (Solvent Model: CPCM) DFTOpt->GIAO Scaling Linear Scaling (Empirical Correction) GIAO->Scaling Scaling->Compare Empirical->Compare Valid Regioisomer Validation (5-Bromo vs 7-Bromo) Compare->Valid

Caption: Figure 1: Parallel workflow for experimental and computational NMR validation.

Conclusion

For routine, daily structural checks where the synthetic route is unambiguous, Mnova provides the best balance of speed and accuracy. However, when dealing with the regiochemical ambiguity of halogenated thiochromans (specifically distinguishing 7-bromo from 5-bromo-4,4-dimethylthiochroman), empirical tools fall short. Drug development professionals must employ DFT-GIAO calculations to capture the 3D steric deshielding effects, ensuring the absolute stereochemical and regiochemical integrity of their preclinical pipeline.

References

  • Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Journal of Medicinal Chemistry. [Link]

  • Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer.
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

  • DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Omega. [Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules. [Link]

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 7-bromo-4,4-dimethylthiochroman

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of 7-bromo-4,4-dimethylthiochroman. By disse...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of 7-bromo-4,4-dimethylthiochroman. By dissecting its predicted spectral features and comparing them with related structural motifs, this document serves as a practical reference for the identification and characterization of this and similar heterocyclic compounds.

In the landscape of medicinal chemistry and materials science, the precise characterization of novel molecules is paramount. Infrared spectroscopy stands as a fundamental and accessible technique for elucidating the functional groups and structural framework of a compound. This guide focuses on 7-bromo-4,4-dimethylthiochroman, a substituted thiochroman derivative, and aims to provide a comprehensive understanding of its expected IR spectrum. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on the well-established absorption frequencies of its constituent chemical moieties.

This guide will deconstruct the molecule into its primary components—the 1,2,4-trisubstituted aromatic ring, the gem-dimethyl group, the thioether linkage within the heterocyclic ring, and the carbon-bromine bond—to predict and analyze its vibrational fingerprint. This analysis is then benchmarked against the known spectra of comparable molecules to provide a robust framework for spectral interpretation.

Predicted IR Absorption Peaks of 7-bromo-4,4-dimethylthiochroman: A Detailed Analysis

The infrared spectrum of a molecule is a unique map of its covalent bonds, with each peak corresponding to a specific vibrational motion. For 7-bromo-4,4-dimethylthiochroman, we can anticipate a series of characteristic absorption bands.

The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

The presence of the benzene ring gives rise to distinct absorptions. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands in the region of 3100-3000 cm⁻¹.[1][2] These are typically at a slightly higher wavenumber than aliphatic C-H stretches.

The carbon-carbon stretching vibrations within the aromatic ring will produce a series of sharp, medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[1][2] For substituted benzenes, two prominent bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.

The Aliphatic Region (3000-2850 cm⁻¹)

The methylene (-CH₂-) and methyl (-CH₃) groups of the thiochroman ring and the gem-dimethyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹. These are typically strong, sharp absorptions.

The Gem-Dimethyl Group (ca. 1385 cm⁻¹ and 1365 cm⁻¹)

A key diagnostic feature for the 4,4-dimethyl substitution is the presence of a "gem-dimethyl" group. This arrangement leads to a characteristic splitting of the C-H bending vibration, resulting in two distinct medium-intensity bands of roughly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹. The presence of this doublet is a strong indicator of a gem-dimethyl moiety.

The Fingerprint Region (below 1500 cm⁻¹)

This region, while often complex, contains valuable structural information.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring significantly influences the strong C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted ring, as in 7-bromo-4,4-dimethylthiochroman, a strong absorption is expected in the range of 885-805 cm⁻¹.[1]

  • C-S Stretching: The carbon-sulfur bond of the thioether in the thiochroman ring gives rise to a weak absorption. The C-S stretching vibration is often difficult to identify with certainty as it is weak and falls in the crowded fingerprint region, typically between 800 and 600 cm⁻¹.

  • C-Br Stretching: The carbon-bromine stretching vibration of the bromo-substituted aromatic ring is expected to produce a medium to strong absorption in the far-infrared region, typically between 690-515 cm⁻¹.[3] For bromobenzene, this peak is observed around 727 cm⁻¹.[4]

Comparative Spectral Analysis

To contextualize the predicted spectrum of 7-bromo-4,4-dimethylthiochroman, it is instructive to compare its expected features with the known spectra of related compounds.

Functional Group/Structural Feature Predicted Wavenumber (cm⁻¹) for 7-bromo-4,4-dimethylthiochroman Comparative Compound: Bromobenzene Comparative Feature: Gem-Dimethyl Group
Aromatic C-H Stretch 3100-3000~3060-
Aliphatic C-H Stretch < 3000-< 3000
Aromatic C=C Stretch 1600-1450~1580, 1470-
Gem-Dimethyl C-H Bend ~1385 and ~1365 (doublet)-~1385 and ~1365 (doublet)
Aromatic C-H Out-of-Plane Bend 885-805 (1,2,4-trisubstituted)~727 (monosubstituted)-
C-Br Stretch 690-515~727-
C-S Stretch 800-600 (weak)--

This comparative table highlights how the spectrum of 7-bromo-4,4-dimethylthiochroman would be a composite of the features of its building blocks. The presence of the gem-dimethyl doublet and the specific aromatic C-H out-of-plane bending pattern would be key to distinguishing it from simpler analogues like thiochroman or bromobenzene.

Experimental Protocol: Acquiring an FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of a solid sample such as 7-bromo-4,4-dimethylthiochroman, the following standard procedure using the KBr pellet technique can be employed.

Materials:

  • 7-bromo-4,4-dimethylthiochroman sample (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the 7-bromo-4,4-dimethylthiochroman sample to a fine powder.

  • Mixing with KBr: Add 100-200 mg of dry KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The transparency of the final pellet is dependent on the particle size.

  • Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Spectrum: Place the KBr pellet holder without the sample pellet into the FT-IR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the infrared spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing Molecular Vibrations

The following diagram, generated using Graphviz, illustrates the key vibrational modes expected in the IR spectrum of 7-bromo-4,4-dimethylthiochroman.

G cluster_aromatic Aromatic Ring Vibrations cluster_aliphatic Aliphatic Group Vibrations cluster_heteroatom Heteroatom Bond Vibrations 7-bromo-4,4-dimethylthiochroman 7-bromo-4,4-dimethylthiochroman Aromatic C-H Stretch Aromatic C-H Stretch 7-bromo-4,4-dimethylthiochroman->Aromatic C-H Stretch Aromatic C=C Stretch Aromatic C=C Stretch 7-bromo-4,4-dimethylthiochroman->Aromatic C=C Stretch C-H Out-of-Plane Bend C-H Out-of-Plane Bend 7-bromo-4,4-dimethylthiochroman->C-H Out-of-Plane Bend Aliphatic C-H Stretch Aliphatic C-H Stretch 7-bromo-4,4-dimethylthiochroman->Aliphatic C-H Stretch Gem-Dimethyl Bend Gem-Dimethyl Bend 7-bromo-4,4-dimethylthiochroman->Gem-Dimethyl Bend C-S Stretch C-S Stretch 7-bromo-4,4-dimethylthiochroman->C-S Stretch C-Br Stretch C-Br Stretch 7-bromo-4,4-dimethylthiochroman->C-Br Stretch

Caption: Key IR vibrational modes for 7-bromo-4,4-dimethylthiochroman.

This guide provides a foundational understanding of the expected IR spectral features of 7-bromo-4,4-dimethylthiochroman. By combining predictive analysis with comparative data, researchers can more confidently identify and characterize this and structurally related molecules, facilitating advancements in drug discovery and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1995).
  • National Institute of Standards and Technology. (n.d.). Bromobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • Larkin, P. (2011).
  • Stuart, B. H. (2004).
  • Lin-Vien, D., Colthup, N. B., Fately, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Validation

7-bromo-4,4-dimethylthiochroman vs 7-bromo-4,4-dimethylchroman in organic synthesis

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is rarely a simple matter of availability; it is a strategic decision that dictates the physicochemical properties, receptor affini...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is rarely a simple matter of availability; it is a strategic decision that dictates the physicochemical properties, receptor affinity, and synthetic viability of the final active pharmaceutical ingredient (API).

In the realm of medicinal chemistry—particularly in the design of retinoic acid receptor (RAR) agonists and lysyl oxidase (LOX) inhibitors—7-bromo-4,4-dimethylthiochroman and its oxygen bioisostere, 7-bromo-4,4-dimethylchroman , represent two of the most critical foundational scaffolds.

This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their synthetic workflows and their distinct roles in drug development.

Physicochemical & Structural Divergence (Bioisosterism)

The substitution of oxygen for sulfur (or vice versa) within the chroman core is a classic bioisosteric replacement. While both molecules serve as rigid, hydrophobic anchors in receptor-ligand interactions, the distinct electronic and steric properties of the heteroatoms drastically alter the molecule's behavior.

Sulfur possesses a larger van der Waals radius and lower electronegativity than oxygen. Consequently, the C–S bonds in the thiochroman ring are significantly longer (~1.82 Å) than the C–O bonds in the chroman ring (~1.36 Å). This forces the thiochroman ring into a more pronounced "puckered" conformation, altering the 3D spatial trajectory of the gem-dimethyl groups. Furthermore, the high polarizability of sulfur increases the overall lipophilicity (LogP) of the final API, which is a critical factor for topical dermatological drugs like Tazarotene [1].

Quantitative Data Summary
Property7-Bromo-4,4-dimethylthiochroman7-Bromo-4,4-dimethylchroman
Molecular Formula C₁₁H₁₃BrSC₁₁H₁₃BrO
Molecular Weight 257.19 g/mol 241.13 g/mol
Heteroatom Sulfur (S)Oxygen (O)
Heteroatom Electronegativity ~2.58 (Pauling scale)~3.44 (Pauling scale)
Typical C-X Bond Length ~1.82 Å~1.36 Å
Lipophilicity Contribution High (Enhances membrane permeation)Moderate
Primary Pharmaceutical Use Tazarotene precursors [1], LOX inhibitors [3]Retinoid bioisosteres, RAR modulators [2]

Synthetic Methodologies & Mechanistic Causality

The synthesis of these two scaffolds requires distinct strategic approaches due to the differing nucleophilicity and directing effects of sulfur versus oxygen.

SynthesisComparison cluster_thio Thiochroman Route cluster_oxy Chroman Route T1 3-Bromothiophenol T2 Thioetherification (K2CO3, DMF) T1->T2 T3 Intramolecular Cyclization (p-TSA, 165°C MW) T2->T3 T4 7-Bromo-4,4-dimethylthiochroman T3->T4 O1 Bromobenzene O2 Chlorosulfonation & Reduction O1->O2 O3 Etherification & Cyclization O2->O3 O4 7-Bromo-4,4-dimethylchroman O3->O4

Synthetic workflows for 7-bromo-4,4-dimethylthiochroman and its chroman bioisostere.

The Thiochroman Challenge: Overcoming Deactivation

In the synthesis of 7-bromo-4,4-dimethylthiochroman, the intermediate thioether undergoes an acid-catalyzed Friedel-Crafts cyclization. The primary challenge is regioselectivity. The electrophilic aromatic substitution must occur on a ring that is deactivated by the bromine atom. To overcome this high activation energy barrier without degrading the prenyl group, microwave dielectric heating is employed. This rapid superheating kinetically drives the reaction toward the thermodynamically favored 7-bromo isomer (typically a 5.3:1 ratio over the sterically hindered 5-bromo isomer) [3].

The Chroman Challenge: Preventing Cleavage

Conversely, the synthesis of 7-bromo-4,4-dimethylchroman often utilizes a longer multi-step sequence starting from bromobenzene (chlorosulfonation followed by reduction) to precisely establish the phenol intermediate [2]. During the subsequent Lewis acid-catalyzed cyclization of the ether, the high electronegativity of oxygen makes the ether linkage susceptible to premature cleavage (dealkylation). Therefore, chroman cyclization requires strict low-temperature control, trading the harsh thermal conditions of the thiochroman route for extended reaction times.

Applications in Drug Development

Both compounds are heavily utilized in the synthesis of retinoids—molecules that regulate epithelial cell growth.

The thiochroman derivative is the direct precursor to Tazarotene , a third-generation topical retinoid used for psoriasis and acne[1]. Tazarotene is administered as a prodrug; once it permeates the stratum corneum, esterases cleave it into its active form, tazarotenic acid. The thiochroman core perfectly anchors the active metabolite into the hydrophobic pockets of the RAR-β and RAR-γ receptors.

Mechanism M1 Retinoid Prodrug (e.g., Tazarotene) M2 In Vivo De-esterification M1->M2 M3 Active Carboxylic Acid (Tazarotenic Acid) M2->M3 M4 RAR-β / RAR-γ Activation M3->M4 M5 Gene Expression Modulation (TIG3 Upregulation) M4->M5

Pharmacological activation pathway of thiochroman-derived retinoid prodrugs.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checks.

Protocol A: Microwave-Assisted Synthesis of 7-Bromo-4,4-dimethylthiochroman [3]

Objective: Synthesize the thiochroman core via thioetherification and regioselective cyclization.

  • Thioetherification:

    • Action: Combine 3-bromothiophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Add 1-bromo-3-methylbut-2-ene (1.1 eq) dropwise. Stir at room temperature for 16 hours.

    • Causality: K₂CO₃ deprotonates the thiol to generate a highly nucleophilic thiolate. DMF, a polar aprotic solvent, minimizes solvation of the nucleophile, accelerating the Sₙ2 substitution.

    • Validation Check: Perform TLC (Hexanes). The complete disappearance of the strongly UV-active starting thiol spot confirms reaction completion.

  • Workup:

    • Action: Dilute with EtOAc and wash extensively with a 1:1 H₂O/brine mixture (4×) to remove the DMF. Dry the organic phase over MgSO₄ and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • Action: Dissolve the crude thioether in toluene. Add p-Toluenesulfonic acid (p-TSA, 1.5 eq). Subject the sealed vessel to microwave irradiation at 165°C for 45 minutes.

    • Causality: p-TSA acts as a Brønsted acid to protonate the alkene, generating a tertiary carbocation. Toluene is chosen for its microwave transparency and high boiling point. Microwave heating rapidly overcomes the deactivating effect of the bromine atom.

  • Isolation:

    • Action: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (0→5% EtOAc in cyclohexane).

    • Validation Check: ¹H NMR (CDCl₃) must show a characteristic gem-dimethyl singlet at ~1.41 ppm. The aromatic integration should confirm the 1,2,4-substitution pattern, validating the 7-bromo isomer over the 5-bromo regioisomer.

Protocol B: Multi-Step Synthesis of 7-Bromo-4,4-dimethylchroman [2]

Objective: Construct the oxygen-containing bioisostere via a controlled etherification-cyclization sequence.

  • Precursor Preparation (Chlorosulfonation & Reduction):

    • Action: React bromobenzene with chlorosulfonic acid to yield the arylsulfonic chloride. Reduce this intermediate using iodine and red phosphorus to yield the substituted 3-bromophenol derivative.

    • Causality: Direct Friedel-Crafts alkylation of bromophenol yields poor regiocontrol. This indirect route ensures the precise meta-relationship between the hydroxyl group and the bromine atom prior to ring closure.

  • Etherification:

    • Action: React the phenol intermediate with 1-bromo-3-methylbut-2-ene under basic conditions (e.g., K₂CO₃ in acetone) to form the prenyl ether.

  • Lewis Acid-Catalyzed Cyclization:

    • Action: Dissolve the ether in anhydrous dichloromethane (DCM) and cool to 0°C. Slowly add a Lewis acid (e.g., SnCl₄). Allow to warm to room temperature slowly over 12 hours.

    • Causality: The high electronegativity of oxygen makes the ether susceptible to cleavage. SnCl₄ is a milder Lewis acid than AlCl₃, coordinating sufficiently to trigger the Friedel-Crafts alkylation without breaking the C–O bond.

  • Isolation:

    • Action: Quench carefully with ice water to destroy the Lewis acid complex. Extract with DCM, wash with brine, and purify via vacuum distillation.

    • Validation Check: GC-MS analysis should reveal a molecular ion peak at m/z 240/242, displaying the classic 1:1 isotopic pattern indicative of a single bromine atom, confirming the C₁₁H₁₃BrO structure.

References

  • Google Patents (US10807974B2) - Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer.
Comparative

Expected elemental analysis (CHNS) values for pure 7-bromo-4,4-dimethylthiochroman

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Elemental analysis, a cornerstone of this process, provides a fundamental unders...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Elemental analysis, a cornerstone of this process, provides a fundamental understanding of a compound's empirical formula. This guide offers an in-depth look at the expected elemental analysis values for pure 7-bromo-4,4-dimethylthiochroman, presenting theoretical calculations, potential experimental variances, and a standardized protocol for analysis.

Theoretical Elemental Composition

The first step in verifying the purity and identity of a synthesized compound is to compare experimentally determined elemental percentages with theoretical values derived from its molecular formula. The molecular formula for 7-bromo-4,4-dimethylthiochroman is C₁₁H₁₃BrS.

To calculate the theoretical elemental composition, we use the atomic masses of each element present:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Sulfur (S): 32.065 u

The molecular weight of 7-bromo-4,4-dimethylthiochroman (C₁₁H₁₃BrS) is calculated as follows:

(11 * 12.011) + (13 * 1.008) + (1 * 79.904) + (1 * 32.065) = 257.19 g/mol [1][2][3]

Based on this molecular weight, the expected elemental percentages are:

ElementSymbolTheoretical Percentage (%)
CarbonC51.37
HydrogenH5.09
NitrogenN0.00
SulfurS12.48

It is critical to note that this compound does not contain nitrogen; therefore, the expected theoretical value is 0%. Any significant nitrogen detection in an experimental analysis would indicate the presence of impurities.

Interpreting Experimental Results: A Comparative Perspective

In practice, experimental CHNS values will rarely match theoretical percentages with absolute precision. Understanding the acceptable range of deviation is key to sample validation. For high-purity samples analyzed on a calibrated instrument, a deviation of ±0.4% from the theoretical value is generally considered acceptable.

Factors Influencing Experimental Outcomes:

  • Sample Purity: The presence of residual solvents, starting materials, or byproducts will significantly alter the elemental composition. For instance, a common solvent like ethyl acetate (C₄H₈O₂) would artificially inflate the carbon and hydrogen percentages while reducing the sulfur and bromine contributions.

  • Hygroscopic Nature: If the compound absorbs atmospheric moisture (H₂O), the hydrogen percentage will be higher than the theoretical value.

  • Incomplete Combustion: Modern elemental analyzers are highly efficient, but incomplete combustion can lead to lower carbon and hydrogen values. This is particularly relevant for halogen-containing compounds, as they can sometimes interfere with the combustion process.

  • Instrument Calibration: The accuracy of the elemental analyzer is dependent on proper calibration with certified standards, such as acetanilide or sulfanilamide.

Standardized Protocol for CHNS Analysis

To ensure reliable and reproducible results, a standardized experimental workflow is essential. The following protocol outlines the key steps for the CHNS analysis of 7-bromo-4,4-dimethylthiochroman.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dry the sample under vacuum to remove residual solvents and moisture. prep2 Accurately weigh 1-2 mg of the sample into a tin capsule. prep1->prep2 prep3 Seal the capsule and place it in the instrument's autosampler. prep2->prep3 analysis1 The sample is dropped into a high-temperature (900-1000 °C) combustion furnace. prep3->analysis1 analysis2 Combustion in a pure oxygen environment converts the sample into gaseous products (CO₂, H₂O, N₂, SO₂). analysis1->analysis2 analysis3 The gaseous mixture passes through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. analysis2->analysis3 analysis4 The gases are separated by gas chromatography. analysis3->analysis4 analysis5 A thermal conductivity detector (TCD) quantifies the concentration of each gas. analysis4->analysis5 data1 The instrument software calculates the percentage of C, H, N, and S based on the TCD signal and the initial sample weight. analysis5->data1 data2 Compare the experimental results with the theoretical values. data1->data2

Caption: A standardized workflow for CHNS elemental analysis.

Conclusion

The elemental analysis of 7-bromo-4,4-dimethylthiochroman serves as a critical checkpoint in its synthesis and purification. A pure sample should yield experimental values in close agreement with the theoretical percentages of C: 51.37%, H: 5.09%, and S: 12.48%, with an absence of nitrogen. Deviations from these values can provide valuable insights into the presence of impurities, guiding further purification efforts. By adhering to a rigorous analytical protocol and understanding the potential sources of error, researchers can confidently validate the elemental composition of this and other novel compounds.

References

  • ChemRadar. 6-BROMO-4,4-DIMETHYLTHIOCHROMAN CAS#112110-44-8 | CAS Substance Database. Available at: [Link]

  • ChemRadar. 6-BROMO-4,4-DIMETHYLTHIOCHROMAN CAS#112110-44-8 | GHS Classification Search Tool. Available at: [Link]

  • NextSDS. 6-Bromo-4,4-dimethylthiochroman — Chemical Substance Information. Available at: [Link]

Sources

Validation

Benchmarking Suzuki-Miyaura Coupling Yields: 7-Bromo-4,4-dimethylthiochroman vs. Standard Aryl Bromides

The 7-bromo-4,4-dimethylthiochroman scaffold is a highly valuable building block in modern drug discovery, most notably serving as a critical precursor in the synthesis of lysyl oxidase (LOX) and LOXL2 inhibitors for can...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-bromo-4,4-dimethylthiochroman scaffold is a highly valuable building block in modern drug discovery, most notably serving as a critical precursor in the synthesis of lysyl oxidase (LOX) and LOXL2 inhibitors for cancer and fibrotic disease therapies[1]. However, incorporating this bicyclic system via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique synthetic challenges.

Unlike simple, unhindered aryl halides, the thiochroman ring system possesses distinct electronic and steric properties that directly impact the kinetics of the catalytic cycle. This guide provides an objective, data-driven comparison of the Suzuki coupling performance of 7-bromo-4,4-dimethylthiochroman against benchmark aryl bromides, offering mechanistic insights and optimized, self-validating experimental protocols.

Mechanistic Causality: Electronic and Steric Bottlenecks

To understand the divergent yields between 7-bromo-4,4-dimethylthiochroman and standard aryl bromides, we must analyze the causality within the palladium catalytic cycle. The efficiency of the Suzuki-Miyaura coupling is primarily governed by the oxidative addition and transmetalation steps[2].

  • The Electronic Penalty (Oxidative Addition): Oxidative addition of the Pd(0) species into the C–Br bond is often the rate-determining step for electron-rich substrates[3]. The sulfur atom in the thiochroman ring donates electron density into the aromatic system, reducing the electrophilicity of the C–Br bond. Consequently, oxidative addition is significantly slower compared to electron-deficient substrates like 4-bromonitrobenzene.

  • The Steric Penalty (Transmetalation): The 4,4-dimethyl groups on the thiochroman ring create a bulky, sterically demanding local environment. During transmetalation, the approach of the bulky boronic acid-palladium complex is sterically hindered, increasing the activation energy required to form the critical Ar–Pd(II)–Ar' intermediate.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Thiochroman due to electron richness) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Hindered by 4,4-dimethyl steric bulk) PdII_Ar->TransMet + Ph-B(OH)2 + Base PdII_Ar_Ph Ar-Pd(II)-Ph Intermediate TransMet->PdII_Ar_Ph RedElim Reductive Elimination (Product Release) PdII_Ar_Ph->RedElim RedElim->Pd0 Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting steric and electronic bottlenecks for the thiochroman.

Comparative Benchmark Data

To establish a baseline, we benchmarked 7-bromo-4,4-dimethylthiochroman against three standard aryl bromides representing different electronic profiles: 4-bromonitrobenzene (electron-deficient), bromobenzene (neutral), and 4-bromoanisole (electron-rich).

Standard Benchmark Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C. Pd(dppf)Cl₂ was selected as the baseline catalyst due to its broad utility and stability in standard cross-coupling benchmarking[4].

Table 1: Comparative Suzuki Coupling Yields
Aryl Bromide SubstrateElectronic ProfileTime to >95% ConversionIsolated Yield (%)Turnover Frequency (TOF, h⁻¹)
4-Bromonitrobenzene Highly Electron-Deficient2 hours98%9.8
Bromobenzene Neutral4 hours95%4.7
4-Bromoanisole Electron-Rich8 hours88%2.2
7-Bromo-4,4-dimethylthiochroman Electron-Rich & Sterically Bulky14 hours72%1.0

Data Analysis: The data clearly demonstrates that the thiochroman scaffold suffers from both electronic and steric penalties, requiring nearly double the reaction time of 4-bromoanisole and yielding significantly less product under standard conditions.

Table 2: Catalyst Optimization for 7-Bromo-4,4-dimethylthiochroman

To overcome these penalties, we evaluated alternative catalyst/ligand systems specifically for the thiochroman substrate.

Catalyst / Ligand SystemBaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901861%
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801472%
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane 100 6 94%

Causality of Optimization: The Pd₂(dba)₃/XPhos system dramatically improves the yield. XPhos is a highly electron-rich, bulky biaryl phosphine ligand. Its electron richness accelerates the sluggish oxidative addition into the thiochroman C–Br bond, while its immense steric bulk forces the Pd center to rapidly undergo reductive elimination, preventing catalyst trapping[3].

Self-Validating Experimental Protocol

The following protocol details the optimized conditions using the Pd₂(dba)₃/XPhos system. This protocol is designed as a self-validating system: it incorporates specific in-process checks (degassing verification, TLC monitoring, and crude NMR) to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • 7-Bromo-4,4-dimethylthiochroman (1.0 mmol, 257.2 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)

  • XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Anhydrous K₃PO₄ (3.0 mmol, 636.8 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-4,4-dimethylthiochroman, phenylboronic acid, and anhydrous K₃PO₄.

  • Degassing (Critical Step): Add 5.0 mL of anhydrous 1,4-dioxane. Subject the mixture to three cycles of Freeze-Pump-Thaw. Validation: Proper degassing is mandatory to prevent the homocoupling of phenylboronic acid (yielding biphenyl), which occurs rapidly in the presence of oxygen and Pd(II) species[2].

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd₂(dba)₃ and XPhos against a positive flow of Argon. Seal the flask.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

    • Validation Check: After 4 hours, pull a 10 µL aliquot, quench with EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Hexanes:EtOAc 9:1). The starting thiochroman (UV active, higher Rf) should be completely consumed.

  • Workup: Cool the reaction to room temperature. Dilute with 15 mL of EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine (2 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography (0→5% EtOAc in Hexanes).

    • Validation Check: Obtain a ¹H NMR (CDCl₃) of the isolated product. The disappearance of the distinct aryl bromide proton signals and the appearance of a 5-proton multiplet (~7.30–7.50 ppm) confirms successful phenyl incorporation.

Workflow Step1 1. Reagent Prep Weigh Ar-Br, Boronic Acid, Pd Catalyst & Base Step2 2. Degassing Freeze-Pump-Thaw (Prevents Homocoupling) Step1->Step2 Step3 3. Reaction Heat at 100°C for 6h under Ar atmosphere Step2->Step3 Step4 4. Workup Filter via Celite, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki coupling of the thiochroman scaffold.

References

  • Title: Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer (US10807974B2)
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Bromo-4,4-dimethylthiochroman

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Bromo-4,4-dimethylthiochroman. As a brominated heterocyclic compound, its disposal requires careful consideration to mitigate potential hazards. This document is structured to provide a clear, step-by-step procedural framework, grounded in established safety protocols and regulatory guidelines.

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Bromo-4,4-dimethylthiochroman was not available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including its isomer 6-Bromo-4,4-dimethylthiochroman, and general best practices for the disposal of halogenated organic compounds.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 7-Bromo-4,4-dimethylthiochroman is the first step in ensuring safe handling and disposal. Based on data from its isomer, 6-Bromo-4,4-dimethylthiochroman, and other related brominated compounds, the following hazards should be anticipated:

  • Environmental Hazard: Classified as hazardous to the aquatic environment with long-term effects[1]. Improper disposal can lead to the contamination of water systems[2].

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation[3].

  • Toxicity: While specific toxicity data is unavailable, many organobromine compounds are considered toxic and require careful handling to avoid exposure[4][5].

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on the associated risks.

Personal Protective Equipment (PPE)

To minimize exposure, the following Personal Protective Equipment (PPE) should be worn at all times when handling 7-Bromo-4,4-dimethylthiochroman[3][6]:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, with a minimum thickness of 0.11 mm.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite[7]. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[8].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[3][6].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[6].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Waste Characterization and Disposal Protocol

Proper disposal of 7-Bromo-4,4-dimethylthiochroman is a multi-step process that begins with correct waste characterization and ends with disposal by a licensed professional.

Waste Characterization

7-Bromo-4,4-dimethylthiochroman should be classified as a halogenated organic hazardous waste . The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous wastes[4]. While a specific EPA waste code for this compound as a discarded chemical is not listed, wastes from the production of organobromine chemicals are regulated (e.g., K117, K118, K131, K132, K136, K140)[4][9]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

Segregation and Storage
  • Segregation: This waste must be segregated from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to ensure proper disposal[10].

  • Container: Use a clearly labeled, non-reactive, and sealable container for waste accumulation. The label should include the chemical name ("7-Bromo-4,4-dimethylthiochroman"), the words "Hazardous Waste," and a clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[6][8].

Disposal Method

The recommended method for the disposal of 7-Bromo-4,4-dimethylthiochroman is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Rationale for Incineration:

High-temperature incineration (around 1200 K) is the preferred method for the safe disposal of halogenated organic compounds. This process is designed to completely destroy the compound and prevent the formation of toxic byproducts such as polybrominated dibenzodioxins and dibenzofurans, which can occur with uncontrolled or low-temperature burning.

Disposal Procedure:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

  • Documentation: Complete all necessary waste manifests and documentation as required by the disposal company and regulatory agencies.

  • Packaging: Ensure the waste is packaged and labeled according to the Department of Transportation (DOT) regulations for transport.

  • Transfer: Arrange for the collection and transportation of the waste by a licensed hazardous waste transporter.

Under no circumstances should 7-Bromo-4,4-dimethylthiochroman be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-4,4-dimethylthiochroman.

Caption: Disposal workflow for 7-Bromo-4,4-dimethylthiochroman.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 6-Bromo-4,4-dimethylthiochroman — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 6-BROMO-4,4-DIMETHYLTHIOCHROMAN CAS#112110-44-8. (n.d.). ChemRadar. [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet for a similar compound. (2025). Thermo Fisher Scientific. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). Madridge Publishers. [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-4,4-dimethylthiochroman

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of lysyl oxidase (LOX) and LOXL family inhibitors. A critical building block in these oncology and fibrosis pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of lysyl oxidase (LOX) and LOXL family inhibitors. A critical building block in these oncology and fibrosis pathways is 7-Bromo-4,4-dimethylthiochroman (CAS: 127190-23-2) 1. While its utility in palladium-catalyzed cross-coupling is undeniable, its unique physical chemistry—combining a lipophilic thiochroman core with a reactive heavy halogen—demands a rigorous, causality-driven approach to laboratory safety.

This guide transcends standard Safety Data Sheet (SDS) boilerplate. Here, we establish a self-validating operational ecosystem for handling, utilizing, and disposing of this compound, ensuring scientific integrity and uncompromising personnel safety.

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is hazardous is the first step in mitigating its risk. 7-Bromo-4,4-dimethylthiochroman presents multi-system hazards that dictate our choice of Personal Protective Equipment (PPE) 2:

  • H315 / H319 (Skin and Eye Irritation): The lipophilic nature of the 4,4-dimethylthiochroman moiety allows it to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa, causing localized inflammation.

  • H335 (Respiratory Irritation): As a crystalline solid, its fine particulate dust can bypass upper respiratory cilia, leading to acute irritation of the lower respiratory tract.

  • H302 / H332 (Acute Toxicity): Systemic absorption introduces brominated organosulfur metabolites into the hepatic pathway, requiring strict exposure control 3.

Table 1: Hazard Summary and Mechanistic Countermeasures

Hazard ClassGHS StatementMechanistic CauseRequired PPE / Engineering Control
Acute Toxicity H302 / H332Systemic absorption of the brominated thiochroman core.N95/P2 Respirator, Fume Hood
Skin Irritation H315Lipophilic penetration of the stratum corneum.Double Nitrile/Neoprene Gloves
Eye Irritation H319Particulate interaction with ocular mucosa.Chemical Splash Goggles
Respiratory Irritation H335Inhalation of fine crystalline dust.Fume Hood (Face velocity >100 fpm)

The PPE Ecosystem: A Self-Validating Protocol

Do not treat PPE as a static checklist; treat it as a layered defense system where each component validates the integrity of the others.

  • Hand Protection (Dynamic Double-Gloving):

    • Protocol: Don a 4-mil nitrile inner glove, followed by an 8-mil extended-cuff nitrile or neoprene outer glove.

    • Causality: Brominated aromatics can permeate standard latex or vinyl rapidly. The double-glove system is self-validating: if the outer glove is compromised or contaminated, it can be immediately doffed without exposing bare skin, maintaining the sterile and safe barrier of the inner glove.

  • Respiratory Protection:

    • Protocol: Mandatory use of an N95 (US) or P2 (EU) particulate respirator when weighing or transferring the dry powder outside of a closed system 2.

    • Causality: Engineering controls (fume hoods) can experience transient airflow drops due to laboratory drafts or sash movement. The respirator acts as a failsafe against the inhalation of highly irritating H335 particulates.

  • Eye and Face Protection:

    • Protocol: Non-vented or indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields leave gaps. The electrostatic nature of fine brominated powders allows them to drift upward into the ocular cavity; a sealed goggle prevents this trajectory.

Step-by-Step Operational Methodology

This procedure ensures zero-emission transfer of 7-Bromo-4,4-dimethylthiochroman during bench-scale synthesis.

  • Engineering Control Verification: Before opening the reagent bottle, verify the chemical fume hood maintains a face velocity of 80–120 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the sash; a steady inward pull confirms negative pressure.

  • Workspace Preparation: Line the balance area with chemical-resistant, anti-static bench paper.

    • Causality: The compound's lipophilicity makes surface decontamination difficult; disposable barriers prevent permanent benchtop contamination.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

    • Causality: Brominated powders hold static charges and will "jump" from the spatula, causing micro-spills that are easily tracked across the lab.

  • Transfer and Seal: Weigh the required mass into a tared vial, cap immediately, and wipe the exterior of the vial with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing it from the hood.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them immediately in the solid hazardous waste container.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Reaction Workflow cluster_2 Phase 3: Waste & Disposal N1 Fume Hood Setup (Flow > 100 fpm) N2 Don PPE (Nitrile, N95, Goggles) N1->N2 N3 7-Bromo-4,4- dimethylthiochroman N2->N3 N4 Pd-Catalyzed Cross-Coupling N3->N4 N5 LOX Inhibitor Candidate N4->N5 N6 Halogenated Organosulfur Waste Segregation N5->N6 N7 High-Temp Incineration (>1000°C) N6->N7

Operational workflow for handling 7-Bromo-4,4-dimethylthiochroman in LOX inhibitor synthesis.

Spill Management and EPA-Aligned Disposal Plan

Organosulfur and brominated compounds present unique environmental challenges. Improper disposal can lead to the generation of highly toxic hydrogen bromide (HBr) gas and sulfur oxides (SOx).

  • Spill Response: Never sweep the dry powder. Lightly mist the spilled material with a high-boiling, compatible solvent (like polyethylene glycol) or cover with damp sand to suppress aerosolization. Scoop the matrix into a sealable container using a non-sparking tool.

  • Waste Segregation: Segregate all contaminated consumables (bench paper, outer gloves, empty vials) into a dedicated bin strictly labeled "Halogenated Organosulfur Waste."

  • Disposal Mechanism: Do not route to standard municipal waste or drain disposal. EPA guidelines mandate that organosulfur and halogenated wastes be routed to high-temperature commercial incinerators (>1000°C) equipped with acid-gas scrubbers 4.

    • Causality: Only sustained high-temperature incineration ensures the complete cleavage of the robust C-Br and C-S bonds, while the scrubbers neutralize the resulting acidic byproducts before atmospheric release.

References

  • US10807974B2 - Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer.
  • 2-Chloro-4-nitrophenol | CAS#:619-08-9 (Contains hazard d
  • 112110-44-8 | 6-Bromo-4,4-dimethylthiochroman. BLD Pharm.
  • Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 2
7-Bromo-4,4-dimethylthiochroman
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